

ON1231320: A Technical Overview of a Selective PLK2 Inhibitor

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Compound of Interest

Compound Name: ON1231320

Cat. No.: B15603090

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Introduction

ON1231320, also identified as 7ao, is a synthetic small molecule characterized as a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] It belongs to the arylsulfonyl pyrido-pyrimidinone class of compounds.[1][3][4] Extensive preclinical research has demonstrated its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, positioning it as a molecule of interest for oncology research and therapeutic development.[2][4][5] This document provides a comprehensive technical guide to the chemical properties, mechanism of action, and biological activity of **ON1231320**.

Chemical Structure and Properties

ON1231320 is a complex heterocyclic molecule. Its systematic chemical name is 2-((1H-Indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[6] The key structural features include an indole group, essential for its cytotoxic activity, linked to a pyridopyrimidinone core which is further substituted with a difluorophenylsulfonyl group.[2]

Property	Value
CAS Number	1312471-39-8[1][3][6][7]
Molecular Formula	C ₂₂ H ₁₅ F ₂ N ₅ O ₃ S[3][7]
Molecular Weight	467.45 g/mol [3]
Class	Arylsulfonyl pyrido-pyrimidinone[1][3]
Solubility	Soluble in DMSO (up to 25 mg/mL), insoluble in water and ethanol[3][7]

**Mechanism of Action

ON1231320 functions as an ATP-mimetic inhibitor, targeting the kinase domain of PLK2 with high specificity.[6] This selective inhibition disrupts the normal functions of PLK2, a serine/threonine kinase crucial for cell cycle regulation, particularly in centriole duplication during the G1/S phase transition.[4][8]

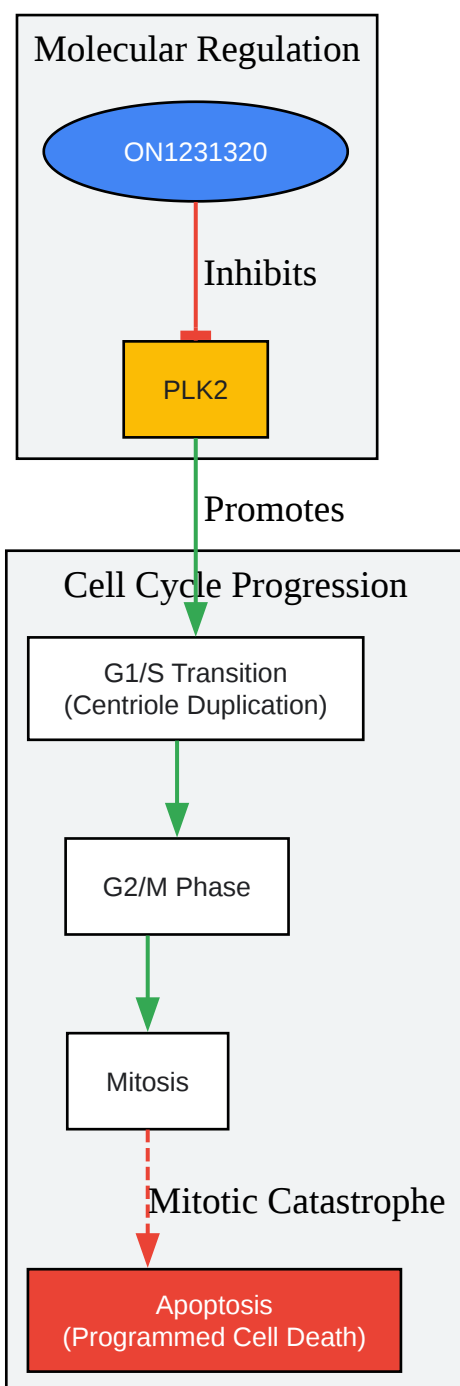
The primary downstream effects of PLK2 inhibition by **ON1231320** are:

- **Cell Cycle Arrest:** The compound blocks the progression of tumor cells through the cell cycle, specifically causing an arrest in the G2/M phase of mitosis.[1][6][7][9]
- **Apoptosis:** By disrupting mitotic progression, **ON1231320** induces a state of mitotic catastrophe, which ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2][4][8] This is evidenced by the increased expression of apoptotic markers like cleaved PARP following treatment.[5]

Notably, **ON1231320** demonstrates high selectivity for PLK2, with no significant inhibitory activity observed against other Polo-like kinases such as PLK1, PLK3, and PLK4, nor does it affect tubulin polymerization.[2][4] This specificity suggests a potentially favorable therapeutic window, as it does not significantly impact the viability of normal, non-cancerous cells like human fibroblasts.[4][6]

Signaling Pathways

Polo-like kinases are integral components of cell cycle regulation. PLK2, in particular, is a target of the p53 tumor suppressor protein and plays a key role in the centrosome duplication cycle.[4][5] Inhibition of PLK2 by **ON1231320** interrupts this critical process.



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Caption: Mechanism of **ON1231320** action on the cell cycle.

Preclinical Efficacy

In Vitro Activity

ON1231320 has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. Its inhibitory concentration (IC50) for PLK2 is 0.31 μM .^{[1][7][9][10]} The compound effectively inhibits cell proliferation in numerous tumor types with GI50 (50% growth inhibition) values in the nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of **ON1231320**

Kinase	IC50 (μM)	Selectivity
PLK2	0.31	Highly Selective
PLK1	>10	Not Inhibited ^[4]
PLK3	>10	Not Inhibited ^[4]

| PLK4 | >10 | Not Inhibited^[4] |

Table 2: Growth Inhibitory (GI50) Activity of **ON1231320** Against Human Tumor Cell Lines

Cell Line	Cancer Type	GI50 (μM)
DU145	Prostate	0.075[2]
MCF-7	Breast	0.075[2]
BT474	Breast	0.1[2]
U87MG	Glioblastoma	~0.2 (at 24h)[5]
U251MG	Glioblastoma	~0.2 (at 24h)[5]
A549	Lung	0.035 - 0.2[4]
SK-OV-3	Ovarian	0.035 - 0.2[4]
MIA-PaCa-2	Pancreatic	0.035 - 0.2[4]
COLO-205	Colon	0.035 - 0.2[4]

| K562 | Leukemia | 0.035 - 0.2[4] |

In Vivo Activity

Animal studies have confirmed the anti-tumor efficacy of **ON1231320**. In xenograft models using human glioblastoma (U87MG) cells, daily intraperitoneal administration of **ON1231320** at 50 mg/kg resulted in a significant reduction in tumor growth compared to control groups.[5] The compound is reported to be well-tolerated in mice and effectively reduces tumor burden in both subcutaneous and orthotopic xenograft models.[2][4] Furthermore, studies have shown that **ON1231320** can act synergistically with other chemotherapeutic agents, such as paclitaxel, to enhance tumor growth inhibition.[2][4][8]

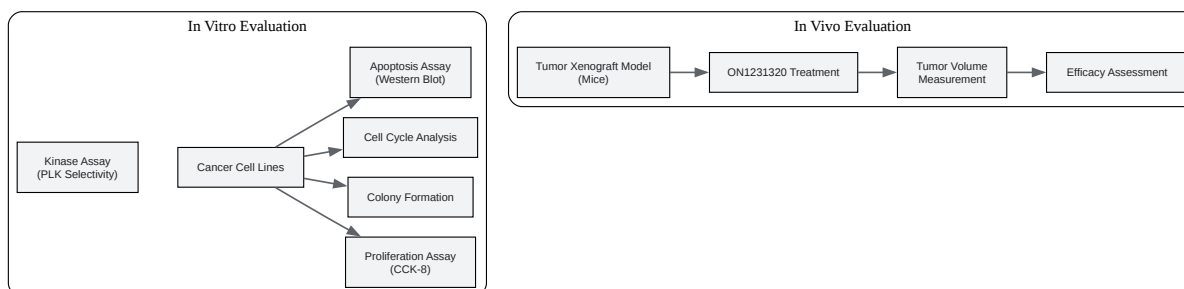
Experimental Methodologies Overview

The characterization of **ON1231320** has involved a range of standard preclinical experimental protocols.

- **Kinase Assays:** The inhibitory activity and selectivity of **ON1231320** were determined using in vitro kinase assays. These typically involve incubating the recombinant human PLK enzymes with the compound at various concentrations and measuring the kinase activity

using a substrate like casein or synuclein.[2] Differential scanning fluorimetry (DSF) has also been used to confirm specific binding to PLK2.[2]

- **Cell Proliferation and Viability Assays:** The anti-proliferative effects on cancer cell lines were quantified using assays such as the Cell Counting Kit-8 (CCK-8).[5][11] These assays measure cell viability after treatment with different concentrations of the compound over various time points (e.g., 24, 48, 72 hours).[5] Colony formation assays are also used to assess the long-term impact on clonogenic capacity.[5][12]
- **Cell Cycle Analysis:** Flow cytometry is the standard method used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with **ON1231320**, confirming its G2/M arrest activity.
- **Apoptosis Detection:** The induction of apoptosis is typically confirmed through Western blot analysis by detecting the expression of key apoptotic markers, such as cleaved poly (ADP-ribose) polymerase (PARP).[5]
- **In Vivo Xenograft Studies:** To evaluate in vivo efficacy, human tumor cells (e.g., U87MG glioblastoma cells) are subcutaneously inoculated into immunocompromised mice.[5] Once tumors are established, mice are treated with **ON1231320** (e.g., daily intraperitoneal injections), and tumor volume is measured regularly to assess the inhibition of tumor growth compared to a vehicle-treated control group.[5]



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